3-[(4-Fluorophenyl)methoxy]benzonitrile
Description
3-[(4-Fluorophenyl)methoxy]benzonitrile is a benzonitrile derivative featuring a 4-fluorophenylmethyl ether substituent at the 3-position of the aromatic ring. Its structure comprises a nitrile group (electron-withdrawing) and a fluorinated benzyl ether (electron-withdrawing and lipophilic), making it a versatile intermediate in pharmaceuticals and agrochemicals. The compound’s synthesis typically involves nucleophilic substitution between 3-hydroxybenzonitrile and 4-fluorobenzyl halides under basic conditions .
Properties
IUPAC Name |
3-[(4-fluorophenyl)methoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c15-13-6-4-11(5-7-13)10-17-14-3-1-2-12(8-14)9-16/h1-8H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJNVYMMSDROJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorophenyl)methoxy]benzonitrile typically involves the reaction of 4-fluorobenzyl alcohol with 3-methoxybenzonitrile in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 3-[(4-Fluorophenyl)methoxy]benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorophenyl)methoxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Substitution reactions often require strong bases or acids as catalysts.
Major Products Formed
Oxidation: Formation of 3-[(4-Fluorophenyl)methoxy]benzoic acid.
Reduction: Formation of 3-[(4-Fluorophenyl)methoxy]benzylamine.
Substitution: Formation of various substituted benzonitriles depending on the substituent introduced.
Scientific Research Applications
3-[(4-Fluorophenyl)methoxy]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)methoxy]benzonitrile involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Positional Isomers
4-[(3-Fluorophenyl)methoxy]benzonitrile
- Structure : The nitrile group remains at the benzonitrile core, but the fluorophenylmethoxy substituent is at the 4-position instead of the 3-position.
- Impact : Positional isomerism alters electronic distribution and steric effects. For example, the 4-substituted isomer may exhibit different dipole moments and crystallization behavior compared to the 3-substituted analog .
3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile
- Structure: A fluorine atom is present at the 3-position of the benzonitrile core, with a 4-hydroxyphenoxy group at the 4-position.
- Key Differences : The hydroxyl group introduces hydrogen-bonding capacity, influencing solubility and crystal packing (e.g., O–H⋯N hydrogen bonds form zigzag chains in the crystal lattice) .
Functional Group Variations
4-[(4-Methoxyphenyl)thio]benzonitrile (3k)
- Structure : A thioether linkage replaces the oxygen ether, with a 4-methoxyphenyl group at the 4-position.
- Comparison :
- Electronic Effects : The thioether (–S–) is less electronegative than ether (–O–), reducing the electron-withdrawing effect on the aromatic ring.
- Synthesis : Thioethers are typically synthesized via SN2 reactions with thiols, whereas ethers require alkoxide intermediates .
- Yield : Reported at 90% for 3k, suggesting efficient synthesis compared to oxygen analogs .
4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile (22)
- Structure: A citalopram derivative with a bulky dimethylamino-fluorophenyl-hydroxybutyl substituent at the 4-position and a hydroxymethyl group at the 3-position.
- Key Differences : The complex substituents enhance interaction with biological targets (e.g., serotonin transporters), whereas 3-[(4-Fluorophenyl)methoxy]benzonitrile lacks such pharmacophores .
Substituent Modifications
4-Fluoro-3-({[(4-methylphenyl)methyl]amino}methyl)benzonitrile
- Structure: An aminomethyl group at the 3-position linked to a p-tolyl group, with a fluorine at the 4-position.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
